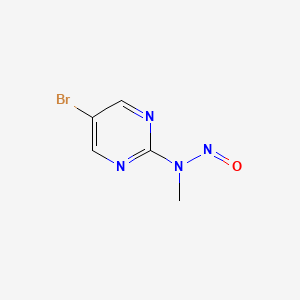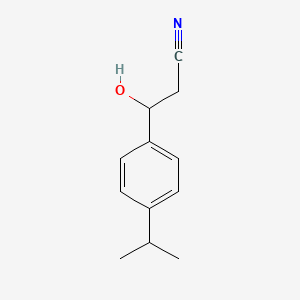
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone is an organic compound characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a cyclopropyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and cyclopropylmethanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the production process and verifying the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the methanone group may produce alcohols.
Aplicaciones Científicas De Investigación
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone include:
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanol: A reduced form of the compound with an alcohol group instead of a methanone group.
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)ethanone: A derivative with an ethanone group instead of a methanone group.
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)acetic acid: A carboxylic acid derivative with a cyclopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the hydroxyphenyl and cyclopropyl groups offer opportunities for further chemical modifications.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-7-12(15)11(8-10)13(16)9-4-5-9/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
PETGWQHFHMGFRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)

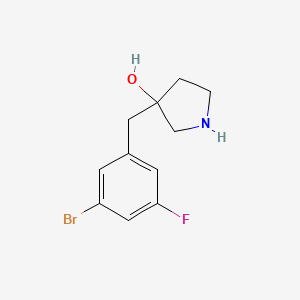


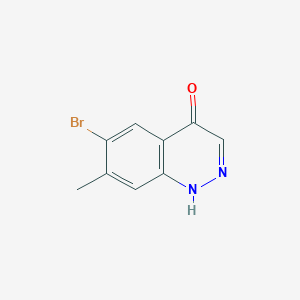
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
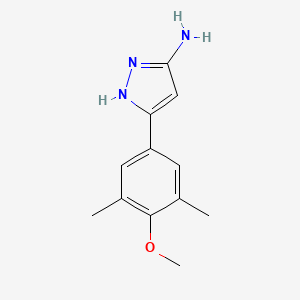


![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
